molecular formula C17H19N3O2 B4589152 2-(isobutyrylamino)-N-(3-pyridinylmethyl)benzamide

2-(isobutyrylamino)-N-(3-pyridinylmethyl)benzamide

Cat. No.: B4589152
M. Wt: 297.35 g/mol
InChI Key: JBOITWSDDLDNLI-UHFFFAOYSA-N
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Description

2-(isobutyrylamino)-N-(3-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.147726857 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity and HDAC Inhibition

One of the notable scientific research applications of compounds closely related to 2-(isobutyrylamino)-N-(3-pyridinylmethyl)benzamide is in the field of cancer treatment through histone deacetylase (HDAC) inhibition. A compound, described as an orally active histone deacetylase inhibitor, selectively inhibits HDACs 1-3 and 11, inducing cell-cycle arrest and apoptosis in cancer cells, showing significant antitumor activity in vivo and promising prospects as an anticancer drug (Zhou et al., 2008).

Molecular Structure Analysis

Research on related benzamide derivatives has focused on understanding their molecular structure to deduce their biological activity. The crystal and molecular structure analysis of a benzamide derivative highlighted its β-turn conformation, which supports the role of certain residues in initiating type III β-turn conformations, significant for understanding peptide and protein folding and design (Prasad et al., 1979).

C-H Borylation

The meta-selective C-H borylation of benzamides and pyridines utilizing an iridium-catalyzed process has been explored, showcasing the potential for selective synthesis of complex molecules. This application is crucial for developing new methodologies in organic synthesis, demonstrating the versatility of benzamide derivatives in chemical reactions (Yang et al., 2019).

Antimicrobial Activities

Benzamide derivatives have also been evaluated for their antimicrobial properties. Studies have shown the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides displaying significant in vitro activity against various bacteria, indicating their potential as antimicrobial agents (Mobinikhaledi et al., 2006).

Photocatalytic Degradation and Environmental Applications

Investigations into the TiO2 photocatalytic degradation of pyridine have revealed faster elimination compared to benzamide, indicating the potential environmental application of benzamide derivatives for removing noxious chemicals from water. This research underlines the role of such compounds in environmental remediation and the importance of understanding their reactivity and degradation pathways (Maillard-Dupuy et al., 1994).

Properties

IUPAC Name

2-(2-methylpropanoylamino)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12(2)16(21)20-15-8-4-3-7-14(15)17(22)19-11-13-6-5-9-18-10-13/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOITWSDDLDNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.